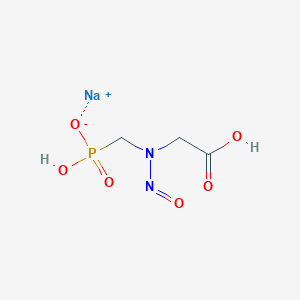

N-Nitrosoglyphosate sodium

Description

Properties

IUPAC Name |

sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBNFCKWUZJADZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)[O-])N=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2NaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Nitrosoglyphosate Sodium: A Toxicological Profile and Technical Guide

A comprehensive overview for researchers, scientists, and drug development professionals on the toxicological characteristics of N-Nitrosoglyphosate sodium, a notable impurity of the widely used herbicide glyphosate (B1671968).

Executive Summary

This compound is a chemical compound of significant interest to the scientific and regulatory communities due to its classification as a nitrosamine, a class of compounds known for their carcinogenic potential. As a synthetic impurity and degradation product of glyphosate, the world's most used herbicide, its toxicological profile is of paramount importance for assessing the overall safety of glyphosate-based products. This technical guide provides a detailed examination of the available toxicological data on this compound, outlines key experimental protocols for its assessment, and discusses its potential metabolic pathways and mechanisms of toxicity. Due to a notable scarcity of direct toxicological studies on this compound, this profile heavily relies on established knowledge of N-nitroso compounds as a class to infer potential hazards and guide future research.

Chemical and Physical Properties

This compound is the sodium salt of N-Nitrosoglyphosate. A clear understanding of its chemical and physical properties is fundamental to any toxicological assessment.

| Property | Value | Source |

| Chemical Name | Sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate | PubChem |

| CAS Number | 56516-71-3 | CymitQuimica |

| Molecular Formula | C₃H₆N₂NaO₆P | PubChem |

| Molecular Weight | 220.05 g/mol | PubChem |

| Appearance | Neat (form not specified) | CymitQuimica |

Toxicological Data

Direct and specific toxicological data for this compound are largely unavailable in the public domain. Regulatory limits have been established for its presence in technical glyphosate, reflecting the concern over its potential toxicity as a nitrosamine. The U.S. Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have set a maximum limit of 1 ppm for N-Nitrosoglyphosate in glyphosate formulations[1][2]. This limit is based on the broader understanding of the risks associated with N-nitroso compounds.

Acute, Sub-chronic, and Chronic Toxicity

Genotoxicity and Carcinogenicity

N-nitroso compounds as a class are well-established as genotoxic and carcinogenic agents[3][4]. Their carcinogenicity is linked to their metabolic activation into reactive electrophilic species that can alkylate DNA, leading to mutations if not repaired[5]. While direct carcinogenicity bioassays on this compound have not been identified in the public literature, its chemical structure strongly suggests a potential for such activity.

Recent reviews of genotoxicity assays on glyphosate-based herbicides have shown mixed results, with some studies indicating positive genotoxic effects, particularly in formulated products[6][7]. However, it is often difficult to attribute these effects to a single component, such as N-Nitrosoglyphosate, which is present at very low levels.

Metabolic Pathways and Mechanism of Toxicity

The toxicity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver[5][8].

Proposed Metabolic Activation of N-Nitrosoglyphosate

Based on the general mechanism for N-nitrosamine metabolism, a proposed pathway for N-Nitrosoglyphosate is outlined below. This pathway involves enzymatic hydroxylation at the α-carbon position, leading to the formation of an unstable intermediate that can ultimately generate a reactive carbocation capable of DNA alkylation.

Caption: Proposed metabolic activation pathway of N-Nitrosoglyphosate.

This proposed pathway highlights the potential for N-Nitrosoglyphosate to act as a pro-carcinogen, requiring metabolic activation to exert its genotoxic effects.

Experimental Protocols for Toxicological Assessment

To address the current data gap, a battery of standardized toxicological assays is necessary. The following sections detail the methodologies for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Caption: Workflow for the Ames Test.

Protocol Details:

-

Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA(pKM101) are commonly used to detect different types of mutations.

-

Metabolic Activation: An S9 fraction from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone) is used to simulate mammalian metabolism.

-

Procedure: The test compound, bacterial culture, and S9 mix (or buffer for non-activation assays) are pre-incubated. This mixture is then added to molten top agar and poured onto minimal glucose agar plates.

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage or aneuploidy.

Caption: Workflow for the in vitro Micronucleus Assay.

Protocol Details:

-

Cell Lines: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are commonly used.

-

Treatment: Cells are treated with various concentrations of the test substance, with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Scoring: Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored in a population of binucleated cells.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Caption: Workflow for the Comet Assay.

Protocol Details:

-

Cell Preparation: A single-cell suspension is prepared from the target tissue or cell culture.

-

Lysis: The cell membrane and cytoplasm are lysed, leaving the nuclear material (nucleoid).

-

Electrophoresis: Under alkaline conditions (pH > 13), DNA with strand breaks relaxes and migrates out of the nucleoid during electrophoresis, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.

-

Analysis: Comets are visualized by fluorescence microscopy after staining with a DNA-binding dye (e.g., ethidium (B1194527) bromide, SYBR Green). Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.

Signaling Pathways Potentially Affected

Based on the known mechanisms of N-nitroso compounds and the cellular responses to DNA damage, several signaling pathways are likely to be perturbed by this compound exposure.

Caption: Potential signaling pathways affected by this compound.

Exposure to genotoxic agents like this compound is expected to activate the DNA damage response (DDR) pathway. Key proteins such as ATM and ATR are activated in response to DNA lesions, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest, providing time for DNA repair, or induce apoptosis if the damage is too severe to be repaired. Chronic exposure and failure of these protective mechanisms can lead to the accumulation of mutations and ultimately contribute to carcinogenesis.

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete, with a significant reliance on data from the broader class of N-nitroso compounds. While its presence in glyphosate is regulated to low levels, the potential for long-term health effects from chronic, low-level exposure warrants further investigation.

Key research priorities should include:

-

Standardized Toxicity Testing: Conducting a full battery of in vitro and in vivo toxicity studies, including acute, sub-chronic, and chronic toxicity, as well as comprehensive genotoxicity and carcinogenicity bioassays.

-

Metabolic Studies: Elucidating the specific metabolic pathways of this compound in relevant biological systems to confirm its activation to reactive intermediates.

-

Mechanistic Studies: Investigating the specific types of DNA adducts formed and the cellular signaling pathways that are perturbed upon exposure.

A thorough understanding of the toxicological profile of this compound is essential for a complete and accurate risk assessment of glyphosate-based products and for ensuring human and environmental safety.

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 3. [PDF] Genotoxicology of N-Nitroso Compounds | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Genotoxic activity of glyphosate and co-formulants in glyphosate-based herbicides assessed by the micronucleus test in human mononuclear white blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. impactfactor.org [impactfactor.org]

N-Nitrosoglyphosate (NNG) as a Glyphosate Impurity: An In-depth Technical Guide on its Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosoglyphosate (NNG), a nitrosamine (B1359907) impurity found in technical-grade glyphosate (B1671968), is classified as a substance of particular concern by global regulatory bodies due to the well-established carcinogenic potential of the N-nitroso class of compounds. While direct, comprehensive carcinogenicity and genotoxicity studies on isolated NNG are not publicly available, this technical guide synthesizes the existing knowledge on N-nitrosamines to infer the potential risks associated with NNG. Regulatory agencies such as the Food and Agriculture Organization (FAO) and the U.S. Environmental Protection Agency (EPA) have established a maximum permissible limit of 1 part per million (ppm) for NNG in glyphosate formulations, underscoring the need for stringent control of this impurity. This document provides a detailed overview of the regulatory landscape, the presumed metabolic activation pathway of NNG leading to potential carcinogenicity, and methodologies for its detection.

Regulatory and Toxicological Context

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. Many N-nitrosamines are potent carcinogens in animal models, and they are reasonably anticipated to be human carcinogens. The presence of the N-nitroso functional group in N-Nitrosoglyphosate (NNG) raises significant toxicological concerns.

Regulatory Limits and Classification

Regulatory bodies worldwide have recognized the potential health risks associated with N-nitrosamine impurities in various products, including pesticides. For glyphosate, the following regulatory standards for NNG have been established:

| Regulatory Body | Maximum Permissible Limit for NNG in Glyphosate | Reference |

| Food and Agriculture Organization (FAO) | 1 ppm | [1][2] |

| U.S. Environmental Protection Agency (EPA) | 1 ppm | [3] |

These stringent limits reflect a precautionary approach due to the known carcinogenic properties of the N-nitrosamine class of compounds. NNG is considered a "toxicologically relevant impurity" in glyphosate.[4]

Carcinogenicity of N-Nitrosamines

The carcinogenic activity of N-nitrosamines is a well-documented phenomenon. The International Agency for Research on Cancer (IARC) has evaluated numerous N-nitroso compounds and classified many as carcinogenic or probably carcinogenic to humans. While a specific IARC monograph on N-Nitrosoglyphosate is not available, the general mechanism of action for this class of compounds provides a strong basis for concern.

Proposed Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of N-nitrosamines is not typically due to the parent compound itself but rather its metabolic activation into reactive electrophilic species. This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a critical step in their mode of action.

Metabolic Activation Pathway

The proposed metabolic activation pathway for N-nitrosamines, which is presumed to be applicable to NNG, involves the following key steps:

-

α-Hydroxylation: The initial and rate-limiting step is the enzymatic hydroxylation of the carbon atom alpha to the nitroso group, catalyzed by CYP enzymes (e.g., CYP2E1 and CYP2A6).[1][5]

-

Formation of an Unstable Intermediate: This hydroxylation results in the formation of an unstable α-hydroxynitrosamine.

-

Spontaneous Decomposition: The α-hydroxynitrosamine undergoes spontaneous decomposition to yield an aldehyde and a reactive diazonium ion.

-

DNA Adduct Formation: The highly electrophilic diazonium ion can then react with nucleophilic sites on DNA bases (e.g., guanine, adenine) to form DNA adducts.[2][6]

These DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.

Genotoxicity of N-Nitrosamines

While specific genotoxicity data for NNG is lacking, studies on other N-nitroso compounds and N-nitrosated amino acid derivatives provide evidence of their mutagenic potential.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds. Many N-nitrosamines have been shown to be mutagenic in Salmonella typhimurium strains, typically requiring metabolic activation (S9 mix).[7][8] For instance, N-nitrosated derivatives of the amino acid tryptophan have demonstrated mutagenic activity in various bacterial strains.[9]

Mammalian Cell-Based Assays

-

Chromosomal Aberration Test: N-nitrosopeptides have been shown to induce dose-dependent increases in chromosome aberrations in Chinese hamster ovary (CHO) cells, indicating they are direct-acting mutagens in this system.[10]

-

Micronucleus Test: The in vivo micronucleus test is a key assay for detecting chromosomal damage. Several N-nitrosamines, such as N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA), are known to induce micronuclei in rat hepatocytes.[11]

Experimental Protocols

Due to the absence of specific carcinogenicity and genotoxicity studies for NNG, this section provides detailed protocols for the analytical detection of NNG in glyphosate samples, which is crucial for regulatory compliance and risk assessment.

Analysis of N-Nitrosoglyphosate in Technical Glyphosate by HPLC with Post-Column Derivatization

This method is adapted from established procedures for the determination of NNG in glyphosate samples.[12][13]

Principle: NNG is separated from the glyphosate matrix by high-performance liquid chromatography (HPLC) on a strong anion exchange (SAX) column. The column effluent is then mixed with a reagent in a post-column reactor to form a colored product that is detected by a UV-Vis spectrophotometer.

Instrumentation:

-

HPLC system with a pump, injector, and UV-Vis detector

-

Strong Anion Exchange (SAX) analytical column

-

Post-column reaction system with a pump for the reagent and a reaction coil

Reagents:

-

Mobile Phase: A solution of ammonium (B1175870) phosphate (B84403) monobasic in deionized water, with pH adjusted to 2.1 with phosphoric acid.

-

Post-Column Reagent: A solution containing N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) in an acidic medium (e.g., hydrobromic acid).

-

NNG Standard: A certified reference standard of N-Nitrosoglyphosate.

-

Glyphosate matrix for spiked samples.

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the technical glyphosate sample and dissolve it in the mobile phase to a known volume.

-

Chromatographic Separation: Inject a known volume of the sample solution onto the HPLC system. Elute isocratically with the mobile phase at a constant flow rate.

-

Post-Column Reaction: The eluate from the column is continuously mixed with the post-column reagent. The mixture then passes through a heated reaction coil to allow for color development.

-

Detection: The colored product is detected by the UV-Vis detector at a specific wavelength (e.g., 550 nm).

-

Quantification: A calibration curve is generated using a series of NNG standards of known concentrations. The concentration of NNG in the sample is determined by comparing its peak area or height to the calibration curve.

Data Presentation

As previously stated, quantitative data from direct carcinogenicity or genotoxicity studies on NNG are not available in the public domain. The following table summarizes the key toxicological information discussed in this guide.

| Endpoint | Compound Class / Compound | Finding | Reference |

| Regulatory Limit | N-Nitrosoglyphosate | ≤ 1 ppm in technical glyphosate | [1][2][3] |

| Carcinogenicity | N-Nitrosamines (general class) | Many are potent animal carcinogens and probable human carcinogens. | IARC Monographs |

| Genotoxicity (Ames Test) | N-Nitrosamines (general class) | Often positive with metabolic activation. | [7][8] |

| Genotoxicity (Ames Test) | N-nitrosated tryptophan | Mutagenic in S. typhimurium and E. coli. | [9] |

| Genotoxicity (Chromosomal Aberrations) | N-nitrosopeptides | Induce chromosomal aberrations in CHO cells. | [10] |

| Genotoxicity (Micronucleus Test) | NDEA, NDMA | Induce micronuclei in rat hepatocytes. | [11] |

Conclusion and Future Perspectives

The presence of N-Nitrosoglyphosate as an impurity in glyphosate formulations warrants careful consideration due to the well-established carcinogenic potential of the N-nitrosamine class of compounds. While direct experimental evidence for the carcinogenicity of NNG is currently lacking, the presumed mechanism of metabolic activation to a DNA-reactive species provides a strong toxicological basis for the stringent regulatory limits that have been imposed.

For researchers, scientists, and drug development professionals, the key takeaways are:

-

The importance of robust analytical methods to ensure compliance with the 1 ppm limit for NNG in glyphosate-containing products.

-

The understanding that the carcinogenic risk is associated with the N-nitroso functional group and its metabolic activation.

-

The need for further research to fill the data gap regarding the specific carcinogenic and genotoxic potential of N-Nitrosoglyphosate.

Future research should prioritize conducting in vitro genotoxicity assays (e.g., Ames test, chromosomal aberration test, micronucleus test) and, if warranted, long-term in vivo carcinogenicity studies on isolated NNG to provide a definitive assessment of its risk to human health. Such data would be invaluable for refining risk assessments and ensuring the safety of glyphosate-based products.

References

- 1. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 4. Glyphosate - Wikipedia [en.wikipedia.org]

- 5. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]

- 7. Mutagenicities of N-nitrosamines on Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity of nitrosated alpha-amino acid derivatives N-acetyl-N'-nitrosotryptophan and its methyl ester in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenic properties of N-nitrosopeptides in mammalian cell culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Environmental Fate and Degradation of N-Nitrosoglyphosate Sodium

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the comprehensive environmental fate and degradation of N-Nitrosoglyphosate (NNG) is limited. NNG is primarily documented as a toxicologically significant impurity in glyphosate (B1671968) formulations.[1][2][3] Consequently, this guide synthesizes information on NNG's chemical nature, the well-documented fate of the parent compound glyphosate, and standard environmental testing protocols to provide a robust scientific overview.

Introduction to N-Nitrosoglyphosate (NNG)

N-Nitrosoglyphosate (IUPAC name: N-Nitroso-N-(phosphonomethyl)glycine) is a nitrosamine (B1359907) derivative of glyphosate, a widely used broad-spectrum herbicide.[2][4] As a member of the nitrosamine class of compounds, NNG is of particular concern due to the potential for genotoxic and carcinogenic effects.[1] Regulatory bodies such as the US Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have set strict limits for NNG as an impurity in technical grade glyphosate, typically around 1 part per million (ppm).[1][2][3]

The primary source of NNG in the environment is its presence as an impurity in glyphosate-based herbicide formulations. Additionally, there is a potential for its formation in situ in soils treated with both glyphosate and high levels of sodium nitrite, although this is not expected under typical agricultural conditions.[2][5] Understanding the persistence, mobility, and degradation of NNG is critical for a complete environmental risk assessment of glyphosate-based products.

Physicochemical Properties and Environmental Distribution

While specific experimental data for NNG is scarce, its chemical structure—combining the polar characteristics of glyphosate with a nitrosamine group—allows for informed predictions about its environmental behavior. Like its parent compound, NNG is a zwitterionic molecule with multiple ionizable groups, making it highly water-soluble.[1]

Key Predicted Environmental Fate Processes:

-

Sorption: Glyphosate is known to bind strongly to soil particles, particularly clay and organic matter, which limits its mobility.[1][6] It is expected that NNG will exhibit similar strong adsorption behavior due to its phosphonate (B1237965) and carboxylate moieties, leading to accumulation in the upper soil layers.

-

Mobility: Due to strong soil sorption, the potential for NNG to leach into groundwater is predicted to be low, except in soils with very low organic matter and clay content, such as sandy soils.[6][7][8] Transport to surface waters would primarily occur through soil erosion and surface runoff events rather than leaching.[9]

-

Volatility: NNG is a polar, non-volatile compound, and therefore, atmospheric transport in the vapor phase is not considered a significant dissipation route.

Degradation Pathways

The degradation of N-Nitrosoglyphosate in the environment is expected to proceed through three primary pathways: photolysis, microbial degradation, and, to a lesser extent, hydrolysis.

Photodegradation (Photolysis)

Nitrosamines are known to be susceptible to cleavage by ultraviolet (UV) radiation. The primary photodegradation pathway for NNG is anticipated to be the cleavage of the N-N bond upon absorption of UV light, which would lead to the formation of glyphosate and nitric oxide radicals. This is likely the most significant abiotic degradation route for NNG present in surface waters or on soil surfaces exposed to direct sunlight. Studies on glyphosate show that its photodegradation is influenced by photosensitizing substances like humic acids and nitrites present in natural waters.[10]

Microbial Degradation

The primary route of glyphosate dissipation in soil is microbial degradation, which proceeds via two main pathways:

-

AMPA Pathway: Cleavage of the C-N bond to form aminomethylphosphonic acid (AMPA), which is the principal metabolite.[1][11][12]

-

Sarcosine Pathway: Cleavage of the C-P bond to yield sarcosine, which is further degraded.[12][13]

It is plausible that soil microorganisms capable of degrading glyphosate could also metabolize NNG. The initial step might involve denitrosation to yield glyphosate, which would then enter the established degradation pathways. Alternatively, microbes could directly metabolize the NNG molecule.

Hydrolysis

Hydrolysis is not a major degradation pathway for the parent compound glyphosate under typical environmental pH conditions (pH 5-9).[1] Similarly, NNG is expected to be relatively stable to hydrolysis in this pH range.

Logical Degradation Pathway Diagram

The following diagram illustrates the potential degradation and transformation pathways for N-Nitrosoglyphosate in the environment based on known chemical principles and the fate of glyphosate.

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. N-nitrosamine formation in soil from the herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]

- 8. Frontiers | Glyphosate and AMPA have low mobility through different soil profiles of the prosecco wine production area: A monitoring study in north-eastern Italy [frontiersin.org]

- 9. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodegradation of glyphosate in water and stimulation of by-products on algae growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www3.uwsp.edu [www3.uwsp.edu]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of Glyphosate to Benign N‐Formyl Glycine Using MOF‐808 Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of N-Nitrosoglyphosate in Soil: A Technical Examination of the Role of Sodium Nitrite

For Immediate Release

This technical guide provides an in-depth analysis of the formation of N-Nitrosoglyphosate (NNG), a nitrosamine (B1359907) derivative of the widely used herbicide glyphosate (B1671968), within the soil matrix, focusing on the critical role of sodium nitrite (B80452) as a nitrosating agent. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of pesticide degradation, soil chemistry, and the formation of potentially harmful disinfection byproducts.

Executive Summary

The herbicide glyphosate can undergo nitrosation in the soil to form N-Nitrosoglyphosate (NNG), a compound of potential toxicological concern. This transformation is significantly influenced by the presence of nitrite ions, often introduced into the soil environment through the use of nitrogenous fertilizers or as a product of nitrification. This guide synthesizes the current understanding of the chemical pathways, influencing factors, and experimental methodologies used to study this phenomenon. Quantitative data from key studies are presented to provide a clear comparative overview, and detailed experimental protocols are outlined to facilitate further research.

Chemical Pathway of N-Nitrosoglyphosate Formation

The formation of NNG in soil is a chemical process involving the reaction of glyphosate with a nitrosating agent, primarily derived from sodium nitrite, especially under acidic conditions. The secondary amine group in the glyphosate molecule is susceptible to electrophilic attack by the nitrosonium ion (NO+), which is formed from nitrous acid (HNO2) in an acidic environment.

Quantitative Analysis of N-Nitrosoglyphosate Formation

While the formation of NNG in soil from glyphosate and nitrite has been demonstrated, its occurrence under typical field conditions is considered unlikely.[1] Formation has been primarily observed in laboratory settings with elevated concentrations of both precursors.[1] The following tables summarize the quantitative data from seminal studies on NNG formation in various soil types.

Table 1: N-Nitrosoglyphosate (NNG) Formation in Different Soil Types

| Soil Type | Glyphosate Conc. (ppm) | Sodium Nitrite Conc. (ppm N) | Incubation Time (days) | NNG Yield (% of initial Glyphosate) | Reference |

| Sandy Loam | 100 | 100 | 7 | 5.2 | Khan, S. U. (1981) |

| Clay Loam | 100 | 100 | 7 | 2.8 | Khan, S. U. (1981) |

| Silt Loam | 100 | 100 | 7 | 3.5 | Khan, S. U. (1981) |

Table 2: Effect of Reactant Concentration on NNG Formation in Sandy Loam Soil

| Glyphosate Conc. (ppm) | Sodium Nitrite Conc. (ppm N) | Incubation Time (days) | NNG Yield (% of initial Glyphosate) | Reference |

| 5 | 2 | 14 | Not Detected | Khan, S. U. (1981) |

| 50 | 50 | 7 | 1.5 | Khan, S. U. (1981) |

| 100 | 100 | 7 | 5.2 | Khan, S. U. (1981) |

| 250 | 250 | 7 | 12.0 | Khan, S. U. (1981) |

Factors Influencing N-Nitrosoglyphosate Formation

Several soil and environmental factors can influence the rate and extent of NNG formation. Understanding these factors is crucial for assessing the risk of NNG formation in different agricultural settings.

Experimental Protocols

Soil Incubation Experiment

This protocol outlines a typical laboratory experiment to study the formation of NNG in soil.

-

Soil Preparation:

-

Collect soil samples from the desired location and depth.

-

Air-dry the soil and sieve it through a 2-mm mesh to ensure homogeneity.

-

Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay percentages), and background nitrate/nitrite levels.

-

-

Treatment Application:

-

Weigh a standardized amount of prepared soil (e.g., 50 g) into incubation flasks.

-

Prepare stock solutions of glyphosate and sodium nitrite of known concentrations.

-

Apply the respective stock solutions to the soil samples to achieve the desired final concentrations (as outlined in Tables 1 and 2).

-

Prepare control samples with only glyphosate, only sodium nitrite, and a blank control with deionized water.

-

Adjust the moisture content of all samples to a uniform level (e.g., 60% of water holding capacity).

-

-

Incubation:

-

Seal the flasks and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, or 21 days).

-

Periodically open the flasks in a fume hood to ensure aerobic conditions.

-

N-Nitrosoglyphosate Extraction and Analysis

This protocol describes the extraction of NNG from soil and its subsequent analysis by High-Performance Liquid Chromatography (HPLC).

-

Extraction:

-

To the incubated soil sample, add an extraction solvent (e.g., a mixture of aqueous buffer and an organic solvent).

-

Shake the mixture vigorously for a specified time (e.g., 1 hour) to extract NNG into the solvent phase.

-

Centrifuge the mixture to separate the soil particles from the supernatant.

-

Filter the supernatant to remove any remaining particulate matter.

-

-

Clean-up (if necessary):

-

For soils with high organic matter, a solid-phase extraction (SPE) step may be required to remove interfering compounds.

-

Pass the filtered extract through an appropriate SPE cartridge.

-

Wash the cartridge to remove impurities and then elute the NNG with a suitable solvent.

-

Evaporate the eluent to a small volume and reconstitute in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Principle: The extracted NNG is separated from other compounds on an HPLC column. Post-separation, the NNG is denitrosated to form a nitrosyl cation, which then reacts with colorimetric reagents to produce a colored compound that can be detected by a UV-Vis detector.

-

Instrumentation: HPLC system with a strong anion exchange (SAX) column, a post-column reactor, and a UV-Vis detector.

-

Mobile Phase: A buffered aqueous solution, for example, ammonium (B1175870) phosphate (B84403) monobasic in deionized water with methanol, adjusted to an acidic pH (e.g., 2.1) with phosphoric acid.

-

Post-Column Reagents:

-

Reagent 1: Hydrobromic acid to form the nitrosyl cation.

-

Reagent 2: A solution of N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) in hydrochloric acid to form a purple azo dye.

-

-

Detection: The azo dye is detected at a wavelength of 550 nm.

-

Quantification: A calibration curve is prepared using NNG standards of known concentrations to quantify the amount of NNG in the samples.

-

Conclusion

The formation of N-Nitrosoglyphosate in soil from the reaction of glyphosate and sodium nitrite is a scientifically documented process, though its relevance under typical agricultural conditions remains a subject of discussion. Laboratory studies, as summarized in this guide, indicate that the formation is favored by high concentrations of the precursors and acidic soil conditions. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the kinetics and influencing factors of NNG formation in various soil environments. A thorough understanding of these processes is essential for a comprehensive risk assessment of glyphosate use in agriculture.

References

N-Nitrosoglyphosate: A Technical Guide to a Potential Genotoxic Carcinogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoglyphosate (NNG), an impurity and degradation product of the widely used herbicide glyphosate (B1671968), belongs to the N-nitroso compound (NOC) class, a group of chemicals containing numerous potent genotoxic carcinogens. Regulatory bodies, including the Food and Agriculture Organization (FAO), have established strict limits for NNG in technical glyphosate, underscoring the concern surrounding its potential health risks.[1] This technical guide provides an in-depth analysis of N-Nitrosoglyphosate, focusing on its potential as a genotoxic carcinogen. While direct and extensive experimental data on NNG is limited in publicly available literature, this document extrapolates its likely toxicological profile based on the well-established mechanisms of action for N-nitroso compounds. This guide details the theoretical metabolic activation, mechanisms of DNA damage, and the standard experimental protocols for assessing its genotoxicity and carcinogenicity.

Introduction to N-Nitrosoglyphosate (NNG)

N-Nitrosoglyphosate (IUPAC name: N-Nitroso-N-(phosphonomethyl)glycine) is a chemical entity that can be present as an impurity in the manufacturing of glyphosate and can also form from the reaction of glyphosate with nitrites in the environment.[2] As a member of the N-nitroso family, NNG is structurally similar to other compounds that are known to be potent mutagens and carcinogens. The primary concern for N-nitroso compounds is their ability to be metabolically activated into reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.[3][4]

The Genotoxic Mechanism of N-Nitroso Compounds: The Case of NNG

The genotoxicity of N-nitroso compounds is not inherent to the parent molecule but arises from its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[5] This process is a hallmark of this class of carcinogens and is the basis for the concern over NNG exposure.

Metabolic Activation Pathway

The critical initial step in the activation of N-nitroso compounds is the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group.[5] This unstable α-hydroxy-N-nitrosamine intermediate then undergoes spontaneous decomposition. This decomposition yields a highly reactive electrophile, a diazonium ion, which is the ultimate carcinogenic species.[3] In the case of NNG, this would lead to the formation of a carboxymethyl or phosphonomethyl-related diazonium ion.

Formation of DNA Adducts

The reactive diazonium ion generated from NNG metabolism can attack nucleophilic sites on DNA bases, primarily the nitrogen and oxygen atoms of guanine (B1146940) and adenine.[6] This results in the formation of various DNA adducts, such as O⁶-alkylguanine, N⁷-alkylguanine, and O⁴-alkylthymine. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, causing point mutations (e.g., G:C to A:T transitions).[3]

Cellular Response to NNG-Induced DNA Damage

The formation of DNA adducts by NNG would likely trigger a complex cellular response aimed at mitigating the damage. This involves the activation of DNA damage response (DDR) pathways, which can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis (programmed cell death). Key proteins in the DDR pathway include ATM, ATR, p53, and various DNA glycosylases and repair enzymes.[6]

Experimental Protocols for Assessing NNG Genotoxicity

To definitively determine the genotoxic potential of NNG, a battery of standardized in vitro and in vivo assays would be required, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[2][7]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of the test chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[8]

Experimental Protocol Outline:

-

Strains: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat or hamster liver) to determine if NNG or its metabolites are mutagenic.[9]

-

Procedure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal glucose agar (B569324) medium.

-

Incubation: Plates are incubated for 48-72 hours.

-

Data Collection: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Test

This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in micronuclei frequency in cultured human or mammalian cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[10]

Experimental Protocol Outline:

-

Cell Culture: Use a suitable cell line (e.g., human peripheral blood lymphocytes, CHO, V79).

-

Treatment: Expose cells to various concentrations of NNG, with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which are scored for micronuclei.

-

Harvest and Staining: Harvest cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Scoring: Score the frequency of micronuclei in binucleated cells using a microscope.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[11]

Experimental Protocol Outline:

-

Cell Preparation: Isolate cells from in vitro cultures or in vivo tissues exposed to NNG.

-

Embedding: Embed cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Image Analysis: Use image analysis software to quantify the extent of DNA damage (e.g., tail moment, % DNA in tail).

Quantitative Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from genotoxicity assays for NNG would be structured for clear comparison.

Table 1: Hypothetical Ames Test Results for N-Nitrosoglyphosate

| NNG Concentration (µ g/plate ) | Tester Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Increase over Control |

| 0 (Control) | TA100 | - | 120 ± 15 | 1.0 |

| 1 | TA100 | - | 125 ± 18 | 1.0 |

| 10 | TA100 | - | 130 ± 20 | 1.1 |

| 0 (Control) | TA100 | + | 135 ± 12 | 1.0 |

| 1 | TA100 | + | 250 ± 25 | 1.9 |

| 10 | TA100 | + | 580 ± 45 | 4.3 |

Table 2: Hypothetical Micronucleus Test Results for N-Nitrosoglyphosate in Human Lymphocytes

| NNG Concentration (µM) | Metabolic Activation (S9) | Number of Binucleated Cells Scored | Number of Micronucleated Cells | % Micronucleated Cells |

| 0 (Control) | + | 2000 | 25 | 1.25 |

| 5 | + | 2000 | 58 | 2.90 |

| 10 | + | 2000 | 112 | 5.60 |

| 20 | + | 2000 | 230 | 11.50 |

Table 3: Hypothetical Comet Assay Results for N-Nitrosoglyphosate in HepG2 Cells

| NNG Concentration (µM) | Mean Tail Moment ± SD | Mean % DNA in Tail ± SD |

| 0 (Control) | 1.5 ± 0.4 | 4.2 ± 1.1 |

| 10 | 8.7 ± 1.9 | 15.6 ± 3.5 |

| 25 | 15.2 ± 3.1 | 28.9 ± 5.2 |

| 50 | 24.8 ± 4.5 | 45.3 ± 7.8 |

Carcinogenicity Assessment

A definitive assessment of NNG's carcinogenicity would require long-term animal bioassays as described in OECD Test Guideline 451.[12] These studies involve chronic exposure of rodents (e.g., rats and mice) to NNG over their lifetime, followed by a thorough histopathological examination to identify any increase in tumor incidence compared to control groups. Given the strong evidence of carcinogenicity for many N-nitroso compounds, it is plausible that NNG would also be found to be carcinogenic in such studies.

Conclusion and Future Directions

N-Nitrosoglyphosate is a compound of significant toxicological concern due to its classification as an N-nitroso compound. Based on the well-established mechanism of action for this class of chemicals, NNG is likely to be a genotoxic carcinogen that exerts its effects through metabolic activation to a DNA-reactive electrophile. While direct experimental data on NNG is scarce, the potential for harm necessitates the strict regulatory limits currently in place for its presence in glyphosate formulations.

For researchers and drug development professionals, understanding the potential for N-nitroso impurity formation is critical. The experimental frameworks outlined in this guide provide a basis for the assessment of such impurities. Future research should focus on obtaining direct experimental evidence of NNG's genotoxicity and carcinogenicity to fill the current data gaps and provide a more precise risk assessment.

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. A deep dive into historical Ames study data for N-nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Micronucleus Formation Induced by Glyphosate and Glyphosate-Based Herbicides in Human Peripheral White Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to N-Nitrosoglyphosate Sodium

This technical guide provides a comprehensive overview of the core chemical properties, toxicological profile, and analytical methodologies for N-Nitrosoglyphosate sodium. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Core Chemical Properties

This compound is recognized as a nitrosamine (B1359907) degradation product and a synthetic impurity of the herbicide glyphosate (B1671968).[1][2][3] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 220.05 g/mol | [1][4] |

| Molecular Formula | C3H6N2NaO6P | [1][4] |

| CAS Number | 56516-71-3 | [2][5] |

| IUPAC Name | sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate | [4] |

| Synonyms | Glyphosate-N-nitroso sodium, N-Nitroso-N-(phosphonoMethyl)glycine sodium | [1][4] |

| Parent Compound | N-Nitrosoglyphosate (CAS: 56516-72-4) | [4][6] |

Toxicological Profile

N-Nitrosoglyphosate (NNG) is a controlled impurity of significant toxicological concern due to its classification as a nitrosamine.[7] Nitrosamines as a class are known for their carcinogenic properties.[7][8] Consequently, regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) have established maximum acceptable levels for NNG in technical glyphosate products, typically around 1 mg/kg.[7][8]

Analytical Methodology: Determination in Technical Glyphosate

The standard method for quantifying N-Nitrosoglyphosate in technical glyphosate samples involves High-Performance Liquid Chromatography (HPLC) coupled with a post-column derivatization reaction and UV-Visible detection.[7][9][10]

1. Sample and Standard Preparation:

-

Stock Solution: A 1000 ppm NNG stock solution is prepared by accurately weighing 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and diluting with deionized water.[9]

-

Working Solution: A 5.000 ppm working solution is made by diluting the stock solution. This solution should be prepared fresh weekly.[9]

-

Calibration Standards: Standards ranging from 10 – 200 ppb NNG are prepared by appropriate dilutions of the working solution.[9]

-

Sample Preparation: A known weight (e.g., 0.4000 g) of the glyphosate sample is weighed into a clean sample bottle. A solution of 2.5 N NaOH and 0.3% hydrogen peroxide is added to help prevent the further formation of NNG, followed by dilution with deionized water.[9] All glassware must be rinsed with a sulfamic acid solution to remove any residual nitrite (B80452) ions that could interfere with the analysis.[9]

2. Chromatographic Separation:

-

An HPLC system equipped with a strong anion exchange (SAX) column is used to separate the NNG from the glyphosate matrix and other compounds.[9]

-

Mobile Phase: A typical mobile phase consists of a buffered aqueous solution (e.g., ammonium (B1175870) phosphate (B84403) monobasic) with an organic modifier like methanol, adjusted to an acidic pH (e.g., 2.1).[9]

3. Post-Column Derivatization:

-

The effluent from the HPLC column is directed into a post-column reactor.[9]

-

In the reactor, the NNG first reacts with hydrobromic acid (HBr) to form a nitrosyl cation.[9]

-

This cation then reacts with a colorimetric reagent containing N-(1-Naphthyl)ethylenediamine and sulfanilamide.[9][10] This reaction forms a stable and intensely colored purple azo dye.[9]

4. Detection:

-

The resulting azo dye is detected by a UV-Visible spectrophotometer at a wavelength of 550 nm.[9] The absorbance is proportional to the concentration of NNG in the sample.

5. Quantification:

-

The concentration of NNG in the sample is determined by comparing its peak area to a calibration curve generated from the analytical standards.[7]

The following diagram illustrates the key stages of the analytical method for N-Nitrosoglyphosate determination.

Caption: Workflow for N-Nitrosoglyphosate analysis via HPLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:56516-71-3 | Chemsrc [chemsrc.com]

- 3. This compound (N-Nitroso-N-(phosphonoMethyl)glycine sodium; Glyphosate-N-nitroso sodium) | 草甘膦杂质 | CAS 56516-71-3 | 美国InvivoChem [invivochem.cn]

- 4. Glyphosate-N-nitroso sodium | C3H6N2NaO6P | CID 46782571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glyphosate-N-nitroso sodium | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

Methodological & Application

Application Note: Analysis of N-Nitrosoglyphosate Sodium by High-Performance Liquid Chromatography

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. [PDF] Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) | Semantic Scholar [semanticscholar.org]

- 10. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

Application Notes and Protocols for the Determination of N-Nitrosoglyphosate by Ion Chromatography with UV Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) impurity of significant concern due to its potential carcinogenicity.[1] It can be present in technical glyphosate (B1671968), a widely used herbicide.[1][2] Regulatory bodies, such as the Food and Agricultural Organization of the United Nations (FAO), have set stringent limits for NNG in glyphosate-containing products, necessitating sensitive and reliable analytical methods for its detection and quantification.[1] While traditional methods often involve complex post-column derivatization, a direct, simple, and selective ion chromatography (IC) method with ultraviolet (UV) detection offers a more streamlined approach for the determination of NNG.[1][3][4]

This document provides detailed application notes and protocols for the analysis of N-Nitrosoglyphosate using ion chromatography with UV detection. The described methodology is based on a validated approach that separates NNG from the glyphosate matrix using an anionic column and a high ionic strength eluent, followed by direct UV detection.[1]

Principle of the Method

The method utilizes ion chromatography to separate N-Nitrosoglyphosate from the glyphosate matrix and other potential impurities. A strong anion exchange column is employed for the separation. The mobile phase consists of a high ionic strength solution which facilitates the elution of the analytes. Following separation, NNG is detected by its UV absorbance at a specific wavelength.[1] This direct detection approach avoids the need for post-column derivatization, simplifying the analytical procedure.[1][3][4]

Experimental Workflow

Caption: Experimental workflow for the determination of N-Nitrosoglyphosate by IC-UV.

Materials and Reagents

| Material/Reagent | Grade/Specification |

| N-Nitrosoglyphosate (NNG) | Analytical Standard |

| Glyphosate | Technical Grade (for matrix simulation) |

| Sodium Sulfate (Na2SO4) | ACS Reagent Grade or higher |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade or higher |

| Deionized Water | 18.2 MΩ·cm |

| Syringe Filters | 0.45 µm, nylon or equivalent |

Instrumentation and Chromatographic Conditions

| Parameter | Setting |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) system equipped with a UV detector |

| Analytical Column | Metrosep A Supp 7 250/4.0 mm or equivalent anion exchange column |

| Guard Column | Metrosep A Supp 4/5 Guard or equivalent |

| Mobile Phase | 0.01 mol L-1 Sodium Sulfate (Na2SO4) and 0.01 mol L-1 Sodium Hydroxide (NaOH) in deionized water (pH 10)[1] |

| Flow Rate | 0.8 mL min-1[1] |

| Injection Volume | 40 µL[1] |

| Column Temperature | 25 °C[1] |

| UV Detection Wavelength | 244 nm[1] |

| Run Time | 27 minutes[1] |

Experimental Protocols

Preparation of Standard Solutions

-

NNG Stock Standard Solution (e.g., 1000 mg L-1): Accurately weigh a known amount of NNG analytical standard and dissolve it in a specific volume of deionized water to obtain the desired concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with a solution containing 10 g L-1 of glyphosate in deionized water to match the sample matrix.[1] A typical calibration range is 0.1, 0.25, 0.75, 2.0, and 4.0 mg L-1 of NNG.[1]

Sample Preparation

-

Accurately weigh a known amount of the technical glyphosate sample.

-

Dissolve the sample in deionized water to achieve a final glyphosate concentration of 10 g L-1 to simulate the matrix of the standards.[1]

-

Vigorously stir the solution for 10 minutes, followed by sonication for 15 minutes to ensure complete dissolution.[4]

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection into the IC system.[4]

Chromatographic Analysis

-

Equilibrate the IC system with the mobile phase until a stable baseline is achieved.

-

Inject 40 µL of the prepared standards and samples into the IC system.[1]

-

Monitor the chromatogram at 244 nm.[1]

-

The NNG signal may appear as two partially resolved peaks, the areas of which should be integrated for quantification.[1]

Data Analysis and Quantification

-

Generate a calibration curve by plotting the integrated peak area of the NNG standards against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

-

Determine the concentration of NNG in the samples by interpolating their peak areas from the calibration curve.

Method Validation and Performance

The presented IC-UV method for NNG analysis has been validated for several key performance parameters.[1][4]

Method Validation Parameters

Caption: Key parameters for the validation of the analytical method for N-Nitrosoglyphosate.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the IC-UV method for N-Nitrosoglyphosate analysis.

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 4.0 mg L-1 | [1] |

| Correlation Coefficient (r²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.02 mg kg-1 | [1] |

| Limit of Quantification (LOQ) | 0.08 mg kg-1 | [1] |

| Repeatability (RSD%) | < 5% | [4] |

| Intermediate Precision (RSD%) | < 6% | [4] |

| Recovery | 95.3 - 105.3% | [4] |

Discussion

This direct IC-UV method provides a sensitive, selective, and robust approach for the quantification of N-Nitrosoglyphosate in technical glyphosate samples.[1] The main advantage of this method is the elimination of the post-column derivatization step, which simplifies the procedure, reduces analysis time and cost, and avoids the use of hazardous reagents.[1][4] The validation data demonstrates that the method is suitable for routine quality control analysis and can meet the regulatory requirements for NNG determination.[1]

Alternative Method: IC with Post-Column Derivatization

An alternative and often considered the official method involves post-column derivatization.[1][5] In this method, after separation on a strong anion exchange column, the eluent is mixed with a reagent containing hydrobromic acid (HBr) to form a nitrosyl cation. This cation then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) to produce a purple azo dye, which is detected at a higher wavelength (around 550 nm).[5] While this method can be highly sensitive, it is more complex due to the additional hardware required for the post-column reaction and the handling of corrosive reagents.[2][5]

References

sample preparation for N-Nitrosoglyphosate analysis in glyphosate matrix

Introduction

Glyphosate (B1671968) is a widely used broad-spectrum herbicide. During its synthesis and storage, impurities can form, including N-Nitrosoglyphosate (NNG), a compound of toxicological concern due to its potential carcinogenicity.[1][2] Regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) have set stringent limits for NNG in technical glyphosate products, necessitating sensitive and reliable analytical methods for its quantification.[1][2] The primary analytical challenge lies in detecting trace amounts of NNG within a high-concentration glyphosate matrix, which can cause significant interference.[2]

This application note details two established methods for the sample preparation and analysis of NNG in a glyphosate matrix: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and a direct method using Ion Chromatography (IC) with UV detection. These protocols are designed for researchers, scientists, and quality control professionals in the agrochemical and regulatory sectors.

Analytical Approaches

Two primary methods have been validated for the determination of NNG in glyphosate samples:

-

HPLC with Post-Column Derivatization: This is a widely accepted and sensitive method. It involves the separation of NNG from the glyphosate matrix using a strong anion exchange (SAX) column. Following separation, the eluate is mixed with a strong acid (e.g., hydrobromic or hydrochloric acid) to induce denitrosation of NNG, forming a nitrosyl cation. This cation then reacts with a Griess reagent, typically composed of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED), to produce a intensely colored azo dye. The concentration of this dye, which is proportional to the NNG concentration, is measured using a spectrophotometric detector.[3][4]

-

Ion Chromatography with UV Detection: This method offers a simpler, direct analysis without the need for a post-column derivatization step.[2][5] An ion chromatography system equipped with an anion exchange column and a high ionic strength eluent is used to achieve chromatographic separation of NNG from the glyphosate matrix. NNG is then directly quantified by UV detection.[2][6] This approach reduces complexity, reagent consumption, and potential issues associated with post-column reaction systems.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described analytical methods.

| Parameter | HPLC with Post-Column Derivatization | Ion Chromatography with UV Detection | Reference |

| Limit of Detection (LOD) | 0.04 mg/L (equivalent to 0.8 mg/kg in solid sample) | 0.016 mg/L (equivalent to 0.08 mg/kg in sample) | [3][6] |

| Limit of Quantification (LOQ) | Not explicitly stated, but method is suitable for FAO limit of 1 ppm | 0.048 mg/L (equivalent to 0.24 mg/kg in sample) | [1][6] |

| Validated Range | 200 - 400 ppb in glyphosate wetcake | 0.1 - 4.0 mg/L for calibration curve in matrix | [2][4] |

| Recovery | Average of 93% for glyphosate wetcake | 83.0 ± 0.9% to 105.3 ± 10.0% | [4][6] |

| Linearity (r²) | 0.9991 | 0.9998 | [4][6] |

| Detection Wavelength | 546 nm or 550 nm | Not specified, UV detector used | [2][3][4] |

Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and analysis for both methods.

Caption: Workflow for NNG analysis using HPLC with post-column derivatization.

Caption: Workflow for NNG analysis using Ion Chromatography with direct UV detection.

Detailed Protocols

Protocol 1: HPLC with Post-Column Derivatization

This protocol is based on the established method involving a Griess reaction.[4]

1. Materials and Reagents

-

Glyphosate technical sample or wetcake

-

N-Nitrosoglyphosate (NNG) analytical standard

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂) (optional, to prevent NNG formation)[4]

-

Sulfamic acid (for glassware cleaning)[4]

-

Deionized water

-

Mobile Phase: Ammonium (B1175870) phosphate (B84403) monobasic in deionized water with methanol, adjusted to pH 2.1 with phosphoric acid.[4]

-

Post-Column Reagent 1 (Denitrosation): 48% Hydrobromic acid (HBr) with N-(1-naphthyl)ethylenediamine dihydrochloride.[4]

-

Post-Column Reagent 2 (Color Formation): Sulfanilamide and Brij 35 in hydrochloric acid (HCl).[4]

2. Equipment

-

HPLC system with a pump, injector, and column oven

-

Strong anion exchange (SAX) column

-

Post-column derivatization system with pumps for reagents and a reaction coil

-

Spectrophotometric detector (set to 550 nm)[4]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sample filtration apparatus (e.g., syringe filters)

3. Sample Preparation

-

Glassware Preparation: Thoroughly rinse all glassware with a 1% (w/v) sulfamic acid solution, followed by copious amounts of deionized water to remove any trace nitrite (B80452) contaminants.[4]

-

Sample Weighing: Accurately weigh approximately 0.4 g of glyphosate wetcake into a clean sample bottle.[4]

-

Dissolution: Add 0.85 mL of 2.5 N NaOH (optionally containing 0.3% H₂O₂) and dilute to 10.0 g with deionized water.[4]

-

Mixing: Vigorously agitate the solution to ensure complete dissolution.

-

Filtration: Filter the sample solution through a suitable membrane filter (e.g., 0.45 µm) prior to injection.

4. Chromatographic Conditions

-

Column: Strong Anion Exchange (SAX)

-

Mobile Phase: Mix 20 g ammonium phosphate monobasic in 2.0 L deionized water, add 400 mL methanol, and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter and degas.[4]

-

Flow Rate: As per instrument manufacturer's recommendation for the column.

-

Injection Volume: 1 mL[4]

5. Post-Column Derivatization

-

The effluent from the HPLC column is directed to the post-column reactor.

-

The eluate is mixed with the denitrosation reagent (HBr and N-(1-naphthyl)ethylenediamine).

-

Subsequently, the color-forming reagent (sulfanilamide in HCl) is added.

-

The mixture passes through a heated reaction coil to facilitate the color-forming reaction.

-

The resulting purple azo dye is detected at 550 nm.[4]

6. Calibration and Quantification

-

Prepare a stock solution of NNG (e.g., 1000 ppm) in deionized water.

-

Prepare a series of working standards (e.g., 10 - 200 ppb) by diluting the stock solution.[4]

-

Inject the standards to generate a calibration curve by plotting peak height or area against concentration.

-

Quantify NNG in the samples by comparing their peak responses to the calibration curve.

Protocol 2: Ion Chromatography with UV Detection

This protocol describes a direct analysis method without derivatization.[2][5][6]

1. Materials and Reagents

-

Glyphosate technical sample

-

N-Nitrosoglyphosate (NNG) analytical standard

-

Sodium hydroxide (NaOH), 0.1 mol/L

-

Deionized water

-

Mobile Phase: High ionic strength eluent, for example, a solution of sodium sulfate (B86663) (Na₂SO₄) and sodium hydroxide (NaOH).[6]

2. Equipment

-

Ion Chromatography (IC) or HPLC system with a chemically resistant pump and injector

-

Anion exchange column suitable for IC

-

UV or Photo-Diode Array (PDA) detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sonicator

-

Sample filtration apparatus (0.45 µm filters)[5]

3. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 2.0 g of the technical glyphosate sample into a suitable container.[5]

-

Dissolution: Add 0.1 mol/L NaOH to a final volume of 10 mL.[5]

-

Mixing: Vigorously stir the solution for 10 minutes, followed by sonication for 15 minutes to ensure complete dissolution.[5]

-

Filtration: Filter the solution through a 0.45 µm filter into a sample vial.[5]

4. Chromatographic Conditions

-

Column: Anion exchange column

-

Mobile Phase: A high ionic strength solution such as Na₂SO₄ and NaOH.[6] The exact composition should be optimized for the specific column and instrument.

-

Detector: UV or PDA detector.

-

Injection Volume: As appropriate for the instrument and column.

5. Calibration and Quantification

-

Prepare a stock solution of NNG (e.g., 500 mg/L) in water.[5]

-

Prepare matrix-matched calibration standards. This is crucial to account for matrix effects. For example, prepare a solution of 10 g/L glyphosate in 0.1 M NaOH. Spike this solution with the NNG stock solution to create a series of standards at concentrations such as 0.1, 0.25, 0.75, 2.0, and 4.0 mg/L.[2][5]

-

Inject the matrix-matched standards to generate a calibration curve.

-

Inject the prepared samples and quantify NNG content based on the calibration curve.

Conclusion

Both the HPLC with post-column derivatization and the direct IC-UV methods are suitable for the determination of N-Nitrosoglyphosate in a glyphosate matrix at levels relevant to regulatory compliance. The choice of method may depend on the available instrumentation, desired simplicity, and throughput requirements. The HPLC method with post-column derivatization is a highly sensitive and well-established technique, while the IC-UV method offers a simpler and more direct approach with reduced reagent use and complexity. Proper sample preparation, including the use of matrix-matched standards for the IC-UV method, is critical for accurate quantification.

References

Application Note: Determination of N-Nitrosoglyphosate in Technical Glyphosate Using HPLC with Post-Column Derivatization

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative determination of N-Nitrosoglyphosate (NNG), a toxic impurity of significant concern in technical grade glyphosate (B1671968). The method utilizes High-Performance Liquid Chromatography (HPLC) with post-column derivatization followed by visible detection. Separation is achieved on a strong anion exchange (SAX) column. The post-column reaction involves the acid-catalyzed denitrosation of NNG and subsequent reaction with a Griess reagent to form a highly colored azo dye, which is detected at 546-550 nm. This method is sensitive enough to meet the 1 ppm limit set by the Food and Agricultural Organization of the United Nations (FAO).[1][2]

Introduction

Glyphosate is a widely used, non-selective, post-emergence herbicide.[1] During its synthesis, impurities can be formed, including N-Nitrosoglyphosate (NNG), which is of great toxicological concern due to its potential carcinogenicity.[1][2] Regulatory bodies, such as the FAO, have established a maximum acceptable level of 1 mg/kg (1 ppm) for NNG in technical glyphosate.[1][2] Therefore, a reliable and sensitive analytical method for the quantification of NNG is crucial for quality control and risk assessment.

The method described herein is based on the well-established Griess reaction for the detection of nitroso compounds.[3][4][5] Following chromatographic separation, NNG is denitrosated in an acidic medium to yield a nitrosyl cation. This cation then reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to produce a stable, colored compound suitable for spectrophotometric detection.[3][4][6]

Quantitative Data Summary

The performance of this method has been validated and reported in various studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.04 mg/L (equivalent to 0.8 mg/kg in solid sample) | [4][6] |

| Standard Curve Range | 10 - 200 ppb (μg/L) | [3] |

| Validation Range | 200 - 400 ppb in glyphosate wetcake | [3] |

| Wavelength of Detection | 546 - 550 nm | [3][4][6] |

| Correlation Coefficient (r²) | > 0.999 | [3] |

Experimental Protocols

Safety Precautions

-

Hydrobromic acid, hydrochloric acid, and phosphoric acid are highly corrosive. Handle with extreme care in a fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sulfamic acid, sodium hydroxide, and hydrogen peroxide are also corrosive. Avoid skin contact.[3]

-

N-(1-naphthyl)ethylenediamine is a potential carcinogen.[5] Handle with care.

Reagents and Standards Preparation

Note: All glassware must be thoroughly cleaned and rinsed with a sulfamic acid solution followed by copious amounts of deionized water to remove any trace nitrite (B80452) contamination.[3]

-

Deionized Water: High-purity, 18.2 MΩ·cm.

-

Sulfamic Acid Rinsing Solution (1% w/v): Dissolve 10 g of sulfamic acid in 1 L of deionized water.[4]

-

Mobile Phase (Ammonium Phosphate (B84403)/Methanol): Dissolve 20 g of ammonium (B1175870) phosphate monobasic in 2.0 L of deionized water. Add 400 mL of methanol (B129727) and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter through a 0.22 µm filter and degas before use.[3]

-

Post-Column Reagent 1 (HBr/N-(1-naphthyl)ethylenediamine): Dissolve 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 400 mL of deionized water. Carefully add 500 mL of 48% hydrobromic acid (HBr) and bring the volume to 1.0 L with deionized water.[3]

-

Post-Column Reagent 2 (HCl/Sulfanilamide/Brij 35): To 2.0 L of deionized water, carefully add 400 mL of concentrated hydrochloric acid (HCl). Add 40.0 g of sulfanilamide and 135 mL of 30% Brij 35 solution. Bring the volume to 4.0 L with deionized water.[3]

-

N-Nitrosoglyphosate (NNG) Stock Solution (1000 ppm): Accurately weigh 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and dilute to the mark with deionized water.[3]

-

NNG Working Stock Solution (5 ppm): Pipette 0.5 mL of the 1000 ppm NNG stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Prepare this solution fresh weekly.[3]

-

Calibration Standards (10 - 200 ppb): Prepare a series of calibration standards by appropriate dilutions of the 5 ppm NNG working stock solution with deionized water. For example, to prepare a 100 ppb standard, dilute 2 mL of the 5 ppm working stock to 100 mL.[3]

Sample Preparation

-

Accurately weigh 2 g of the technical glyphosate sample into a 10 mL volumetric flask.

-

Dissolve and bring to volume with 0.1 M NaOH.[7]

-

Stir the solution vigorously for 10 minutes, then sonicate for 15 minutes to ensure complete dissolution.[7]

-

Filter the solution through a 0.45 µm syringe filter prior to injection.[7]

-

To prevent the artificial formation of NNG from any residual nitrate, a solution of sodium hydroxide/hydrogen peroxide may be added to both samples and standards.[3]

HPLC and Post-Column System Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, and a UV-Vis detector.

-

Analytical Column: Strong Anion Exchange (SAX) column (e.g., 4.0 mm x 250 mm, 15 µm particle size).[6][8]

-

Injection Volume: 1 mL.[3]

-

Post-Column Derivatization System: A system capable of mixing the column effluent with the derivatization reagents at controlled flow rates and temperatures.

-

Reagent Flow Rates:

-

Detector Wavelength: 550 nm.[3]

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Start the flow of the post-column derivatization reagents and allow the system to stabilize.

-

Inject a series of calibration standards (e.g., 10, 50, 100, 150, 200 ppb) to generate a calibration curve.

-

Inject the prepared samples.

-

Construct a calibration curve by plotting the peak height or area of the NNG peak versus the concentration of the standards.

-

Determine the concentration of NNG in the samples by comparing their peak responses to the calibration curve.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the analytical protocol and the chemical signaling pathway of the derivatization reaction.

Caption: Experimental workflow for NNG analysis.

Caption: Griess reaction signaling pathway.

Interferences and System Maintenance

-